Product packaging for ent-16S,17-Dihydroxyatisan-3-one(Cat. No.:CAS No. 112523-91-8)

ent-16S,17-Dihydroxyatisan-3-one

Cat. No.: B241859
CAS No.: 112523-91-8
M. Wt: 320.5 g/mol
InChI Key: GFMRAAZMCOCUCY-ALCQSMKISA-N
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Description

Overview of Diterpenoids as Natural Products

Diterpenoids are a large and varied class of natural products derived from four isoprene (B109036) units. nih.gov These compounds are widely distributed in nature, being found in plants, fungi, and marine organisms. nih.gov Structurally, they are characterized by a C20 carbon skeleton, which can be arranged in a multitude of cyclic systems, including bicyclic, tricyclic, and tetracyclic frameworks. nih.gov The vast structural diversity of diterpenoids gives rise to a wide array of biological activities, and they have been the subject of extensive research for their potential applications in medicine and agriculture. nih.govnih.gov

Significance of the ent-Atisane Skeleton in Natural Product Chemistry

The ent-atisane diterpenoids are a significant subclass characterized by a specific tetracyclic carbocyclic skeleton. This framework consists of a perhydrophenanthrene moiety (rings A, B, and C) fused to a cyclohexane (B81311) unit (ring D). mdpi.com The ent- prefix denotes an enantiomeric relationship to the regular atisane (B1241233) skeleton at all stereocenters. The family of ent-atisane diterpenoids comprises over 180 members, each with varying oxidation and functional group patterns, contributing to their structural diversity. tandfonline.com Many of these compounds have been isolated from the Euphorbia genus and have attracted attention for their interesting biological activities and as challenging targets for total synthesis. tandfonline.comrsc.org

Historical Context of ent-16S,17-Dihydroxyatisan-3-one Research

This compound, also referred to in literature as ent-16α,17-dihydroxyatisan-3-one, has been identified and isolated from various plant sources, primarily within the Euphorbia genus. nih.govnih.goviiarjournals.org Its discovery is part of the broader phytochemical investigation of these plants, which are known to be a rich source of diterpenoids. mdpi.com

Initial research efforts were focused on the isolation and structural elucidation of this compound from different Euphorbia species. For instance, it has been reported as a constituent of Euphorbia ebracteolata, Euphorbia quinquecostata, and Euphorbia lagascae. nih.govnih.goviiarjournals.org The structure of this compound was determined through extensive spectroscopic analysis. Following its isolation, researchers began to investigate its biological properties. Studies have explored its potential in modulating multidrug resistance in cancer cells and inducing apoptosis. iiarjournals.orgiiarjournals.org These investigations have contributed to a deeper understanding of the structure-activity relationships within the ent-atisane class of diterpenoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B241859 ent-16S,17-Dihydroxyatisan-3-one CAS No. 112523-91-8

Properties

IUPAC Name

(1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRAAZMCOCUCY-ALCQSMKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@@H](CC3)[C@@](C4)(CO)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920829
Record name 16,17-Dihydroxyatisan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112523-91-8
Record name Atisan-3-one, 16,17-dihydroxy-, (5beta,8alpha,9beta,10alpha,12alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112523918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxyatisan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Stereochemical Characterization of Ent 16s,17 Dihydroxyatisan 3 One

Spectroscopic Analysis

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a critical tool for establishing the absolute configuration of chiral molecules, including complex natural products like ent-16S,17-Dihydroxyatisan-3-one. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample, which is directly related to its stereochemical features.

The application of ECD, in conjunction with other spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has been instrumental in the structural elucidation of various ent-atisane diterpenoids. researchgate.netunipi.it For these types of compounds, the carbonyl group at the C-3 position is a key chromophore. The Cotton effect observed in the ECD spectrum, resulting from the n→π* transition of this carbonyl group, provides significant information about the stereochemistry of the A/B ring junction.

In the broader analysis of ent-atisane diterpenoids isolated from Euphorbia species, ECD spectroscopy is frequently used as part of a comprehensive approach to confirm the absolute configurations of newly discovered compounds. researchgate.net The experimental ECD spectrum is typically compared with computationally predicted spectra for possible stereoisomers to assign the correct absolute configuration with a high degree of confidence.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a crystalline compound. This powerful technique provides a precise three-dimensional model of the molecule, showing the exact spatial arrangement of its atoms and confirming its stereochemistry.

While specific X-ray crystallographic data for this compound is not detailed in the surveyed literature, the method has been successfully applied to numerous closely related ent-atisane diterpenoids isolated from natural sources like the roots of Euphorbia ebracteolata and Euphorbia fischeriana. nih.govthieme-connect.comnih.gov For instance, the absolute configuration of novel diterpenoids from E. fischeriana was unequivocally established through single-crystal X-ray diffraction, often utilizing the Flack parameter to confirm the stereochemical assignment. nih.gov

The structures of many diterpenoids, including those with the atisane (B1241233) skeleton, have been confirmed by this method. nih.govsci-hub.se The successful crystallization of these related compounds underscores the reliability and importance of X-ray crystallography in the structural verification of this class of natural products. researchgate.netnih.gov

Chemoinformatics and Computational Structural Analysis

Chemoinformatics and computational chemistry provide valuable insights into the structural and physicochemical properties of molecules like this compound. Public databases and computational tools offer a wealth of predicted data based on the compound's structure.

The PubChem database, for example, provides a range of computed properties for the related stereoisomer ent-16S,17-Dihydroxykauran-3-one, which shares the same molecular formula and a similar tetracyclic core. These computational predictions are essential for virtual screening, understanding potential biological interactions, and predicting the behavior of the compound in various environments.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₂₀H₃₂O₃ PubChem
Molecular Weight 320.5 g/mol PubChem
XLogP3 3.2 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 320.23514488 Da PubChem
Topological Polar Surface Area 57.5 Ų PubChem
Heavy Atom Count 23 PubChem

| Complexity | 541 | PubChem |

This interactive table provides computed data for a closely related compound, illustrating the type of information available through chemoinformatic resources. Data is sourced from the PubChem database entry for CID 392471. nih.gov

Computational methods are also crucial in the interpretation of experimental data. As mentioned in the ECD section, theoretical calculations of ECD spectra are vital for assigning absolute configurations. unipi.it Furthermore, Density Functional Theory (DFT) calculations are often employed to predict and confirm NMR chemical shifts, aiding in the complete structural elucidation of complex diterpenoids. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
ent-16α,17-dihydroxyatisan-3-one

Biosynthesis and Biogenetic Pathways of Ent Atisanes

Proposed Biogenetic Route to the ent-Atisane Skeleton

The biosynthesis of all ent-atisane diterpenoids originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgcaltech.edursc.org The proposed biogenetic pathway involves two key cyclization steps, catalyzed by distinct classes of diterpene synthases (diTPSs).

First, a class II diTPS, specifically ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP. This reaction forms the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP), which is a crucial branching point for the biosynthesis of a vast number of labdane-related diterpenoids. rsc.orgnih.govrsc.org

Following the formation of ent-CPP, a class I diTPS, belonging to the kaurene synthase-like (KSL) family, facilitates a second, more complex cyclization. nih.gov This enzyme catalyzes the ionization of the diphosphate group from ent-CPP, initiating a series of intramolecular rearrangements and ring closures to construct the characteristic tetracyclic ent-atisane skeleton. nih.govnih.govsdu.edu.cn This process typically yields ent-atiserene, the parent hydrocarbon scaffold of the ent-atisane family, which is then available for further oxidative modifications. nih.gov It is also hypothesized that the ent-atisane, ent-kaurane, and ent-beyerane frameworks are biogenetically linked, potentially arising from a common carbocationic intermediate through divergent rearrangement pathways. nih.govsdu.edu.cnacs.org

Key Enzymatic Steps and Catalytic Mechanisms

The generation of the functionalized ent-atisane skeleton is governed by the precise actions of several key enzyme families.

Diterpene Synthases (diTPSs) : These are the primary architects of the carbon skeleton.

Class II diTPSs : These enzymes, containing a conserved DxDD motif, initiate cyclization via protonation. researchgate.net The ent-copalyl diphosphate synthase (CPS) is a prime example, converting the acyclic GGPP into the bicyclic ent-CPP. researchgate.netresearchgate.net

Class I diTPSs : These enzymes utilize an ionization-dependent mechanism, removing the diphosphate moiety from intermediates like ent-CPP to trigger further cyclization and rearrangement cascades. nih.govmdpi.com In ent-atisane biosynthesis, a kaurene synthase-like (KSL) enzyme performs this function to create the tetracyclic core. nih.gov

Cytochrome P450 Monooxygenases (CYP450s) : Once the ent-atiserene scaffold is formed, a suite of tailoring enzymes, predominantly CYP450s, introduces oxidative functional groups (hydroxyl, keto, etc.) at various positions on the molecule. researchgate.netmdpi.com This oxidative decoration is responsible for the vast structural diversity within the ent-atisane family. For ent-16S,17-Dihydroxyatisan-3-one, CYP450s are responsible for installing the ketone group at the C-3 position and the hydroxyl groups at C-16 and C-17. Research suggests that oxidation at the C-3 position may be a relatively early event in the biosynthetic pathway of many ent-atisane diterpenoids. researchgate.netjmb.or.kr

Comparative Biosynthetic Pathways Across Plant Genera

ent-Atisane diterpenoids are not ubiquitous in the plant kingdom but have been identified in several specific genera, with notable variations in their subsequent modifications. These compounds are prominently found in the genera Euphorbia, Aconitum, Delphinium, Spiraea, Isodon, and Xylopia. rsc.orgresearchgate.netjmb.or.kr

The genus Euphorbia is a particularly rich source, accounting for nearly half of all known naturally occurring atisane (B1241233) diterpenoids. jmb.or.krnih.gov In contrast, in genera such as Aconitum, Delphinium, and Spiraea, the ent-atisane skeleton serves as a precursor to complex diterpenoid alkaloids. rsc.orgrsc.org In Aconitum carmichaelii, specific KSL enzymes have been functionally identified as ent-atiserene synthases, providing the direct precursor for atisane-type alkaloids. nih.gov The co-occurrence of both ent-atisane diterpenoids and their corresponding alkaloid derivatives within the same plant provides strong evidence for this biosynthetic link. rsc.orgrsc.org The patterns of oxidative functionalization on the core skeleton also show significant variation across different genera, highlighting the evolutionary divergence of the tailoring enzymes like CYP450s. researchgate.net

Synthetic Biology and Metabolic Engineering for Production Enhancement

The natural abundance of complex diterpenoids like this compound in their native plant sources is often extremely low, hindering research and potential applications. nih.govnih.gov To overcome this limitation, significant efforts have been directed towards metabolic engineering and synthetic biology, utilizing both plant-based systems and microbial hosts. nih.govpnas.orgbeilstein-journals.org

A prominent strategy for producing plant-specific secondary metabolites is the use of genetically transformed "hairy root" cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes. cornous.com These cultures are known for their genetic stability, rapid growth in hormone-free media, and their ability to synthesize the same spectrum of compounds as the roots of the parent plant. nih.govresearchgate.net

This technique has been successfully applied to produce diterpenoids in various species. For example, hairy root cultures of Euphorbia lathyris were shown to produce the genus-specific diterpenoids found in the wild plant. nih.gov Similarly, hairy root cultures of Salvia sclarea demonstrated significantly higher diterpenoid yields compared to field-grown plants. researchgate.net The productivity of these cultures can be further enhanced through elicitation, which involves treating the cultures with signaling molecules like methyl jasmonate to stimulate the expression of defense-related biosynthetic genes, leading to increased compound accumulation. nih.govcornous.comscielo.br

An alternative and powerful approach involves harnessing microorganisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, as microbial "cell factories". nih.gov This strategy relies on transferring the entire biosynthetic pathway for a target diterpenoid into a host microbe that can be easily and rapidly cultivated in large-scale fermenters. frontiersin.orgacs.org

The process involves several key engineering steps:

Pathway Reconstruction : The genes encoding the necessary enzymes—GGPP synthase, the class II diTPS (ent-CPS), the class I diTPS (KSL), and the specific CYP450s required for oxidation—are identified from the source plant and introduced into the microbial host. beilstein-journals.orgnih.gov

Precursor Supply Enhancement : The host's native metabolism is engineered to increase the supply of the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This is often achieved by overexpressing key enzymes in the endogenous mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. pnas.orgbeilstein-journals.orgacs.org

Optimization : The expression levels of the pathway enzymes are balanced to maximize product flux and avoid the accumulation of toxic intermediates.

This modular approach has proven effective for the production of other complex terpenoids and holds significant promise for the sustainable and scalable production of specific ent-atisane diterpenoids. acs.org

Chemical Synthesis and Derivatization of Ent 16s,17 Dihydroxyatisan 3 One

Total Synthesis Strategies of ent-Atisanes

The de novo construction of the ent-atisane skeleton is a formidable challenge in organic synthesis due to its rigid, bridged ring system and multiple stereocenters. Chemists have devised several elegant strategies to assemble this framework, often as part of broader programs aimed at synthesizing a range of related diterpenoids.

Ensuring the correct absolute stereochemistry is paramount in the synthesis of natural products. A notable enantioselective total synthesis of (+)-16α,17-dihydroxy-atisan-3-one, a stereoisomer of the target compound, highlights a modern approach. rsc.org This synthesis commences with the readily available, enantiopure Wieland-Miescher ketone, a well-established building block in steroid and terpenoid synthesis. rsc.org The use of this chiral starting material establishes a key stereocenter early on, and subsequent reactions are designed to control the formation of the remaining chiral centers.

Another powerful strategy involves a divergent synthetic plan that allows access to multiple diterpenoid families, including ent-kauranes, ent-beyeranes, and ent-atisanes, from common chiral precursors. acs.org This approach begins with readily available chiral building blocks like γ-cyclogeraniol and a chiral γ-substituted cyclohexenone to construct functionalized intermediates that can be selectively guided toward the desired ent-atisane scaffold through late-stage transformations. acs.org

The construction of the atisane (B1241233) core relies on a series of key chemical reactions and the formation of crucial intermediates. The bicyclo[2.2.2]octane system is a signature feature of the atisane skeleton and its formation is a critical step in any total synthesis.

One successful strategy employs a Diels-Alder cycloaddition to forge this challenging framework. rsc.org The synthesis begins with the Wieland-Miescher ketone and proceeds through a tricyclic intermediate. rsc.org This intermediate undergoes oxidative dearomatization to generate a diene, which then participates in a [4+2] cycloaddition with ethylene (B1197577) gas to establish the bicyclo[2.2.2]octane core. rsc.org

Alternative approaches have also been developed. For instance, a FeCl3-catalyzed cationic cascade cyclization has been used to construct a podocarpane-type skeleton, which serves as a precursor to the atisane framework. researchgate.net A divergent approach to various biogenetically related diterpenoids, including ent-atisanes, utilized a De Mayo reaction to create the bicyclo[3.2.1]octane system of an ent-kaurane intermediate, which was then converted to the ent-atisane scaffold. researchgate.net

Table 1: Key Transformations in ent-Atisane Total Synthesis

Transformation Description Intermediate/Precursor Resulting Framework Reference
Diels-Alder Reaction [4+2] cycloaddition between a diene and ethylene gas. Oxidized tricyclic core Bicyclo[2.2.2]octane rsc.org
Cationic Cascade Cyclization FeCl3-catalyzed cyclization to form a tetracyclic system. Acyclic polyene precursor Podocarpane-type skeleton researchgate.net
Mukaiyama Peroxygenation Oxidation with concomitant cleavage of a C-C bond. ent-Kaurane skeleton ent-Atisane skeleton acs.orgnih.gov
Regioselective Cyclopropane (B1198618) Fragmentation Reductive cleavage of a cyclopropane ring. ent-Trachylobane intermediate ent-Atisane scaffold researchgate.net

Semi-synthesis from Natural Precursors

Given the complexity of a total synthesis, leveraging abundant, structurally related natural products as starting materials offers a more direct and often more efficient route to ent-16S,17-Dihydroxyatisan-3-one and its relatives. The plant-derived diterpenoid stevioside (B1681144) is a common and versatile starting point for such semi-synthetic endeavors.

Stevioside can be readily converted to compounds like (-)-steviol (ent-kaurane skeleton) and isosteviol (B191626) (ent-beyerane skeleton). acs.orgnih.gov These molecules possess the tetracyclic core and many of the necessary stereocenters, but require skeletal rearrangement to access the ent-atisane framework. A unified synthetic approach has been developed that transforms the ent-kaurane skeleton of (-)-steviol into the ent-atisane skeleton. acs.orgnih.gov A key step in this conversion is a Mukaiyama peroxygenation, which results in the cleavage of the C13–C16 bond, followed by transformations that establish the bicyclo[2.2.2]octane system. acs.orgnih.gov

A chemoenzymatic platform provides another sophisticated semi-synthetic route. nih.gov This hybrid strategy begins with isosteviol and employs a PtmO5-catalyzed hydroxylation to install a hydroxyl group at C11. nih.gov This new functional group facilitates a subsequent acid-catalyzed Wagner-Meerwein rearrangement, converting the ent-beyerane core into the desired ent-atisane architecture. nih.govnih.gov

Synthetic Modifications and Analog Design

Access to the core ent-atisane skeleton through either total or semi-synthesis enables further chemical manipulation to produce the target natural product and a variety of non-natural analogs. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

With the main carbon framework in place, the final stages of the synthesis of this compound involve a series of functional group interconversions (FGIs). These reactions are used to precisely install the ketone at C-3 and the diol at C-16 and C-17.

In one enantioselective synthesis, late-stage aerobic oxidation and Baeyer-Villiger oxidation were employed to functionalize the A-ring of the atisane core. rsc.org The strategic use of biocatalysis can also provide powerful tools for selective oxidations at positions that are difficult to access with traditional chemical reagents. nih.gov For example, specific enzymes can hydroxylate the A, B, and C rings of the parent carbocycle with high site-selectivity, and these newly introduced hydroxyl groups can then be further manipulated. nih.gov

The synthetic strategies developed for ent-atisanes often provide access to a common intermediate that can be diverted to other related diterpenoid scaffolds, such as ent-kauranes, ent-beyeranes, and ent-trachylobanes. This concept of divergent synthesis is highly efficient. acs.orgcncb.ac.cn

Carbocation-mediated rearrangements are a cornerstone of these diversification strategies. nih.govnih.gov For example, an intermediate with an ent-atisane skeleton can be elaborated from an ent-beyerane precursor like isosteviol. nih.gov That same ent-atisane intermediate can then serve as a launching point to access the ent-trachylobane framework through further bond-forming reactions. nih.govnih.gov This bio-inspired approach mimics the proposed biosynthetic pathways where a common carbocationic intermediate is channeled into various skeletal types by different terpene synthase enzymes. acs.org This allows chemists to synthetically access a wide range of molecular diversity from a single, unified pathway. acs.orgnih.gov

Biological Activities and Pre Clinical Pharmacological Potential

Anticancer and Antiproliferative Activities

The primary focus of research into ent-16S,17-Dihydroxyatisan-3-one has been its effects on cancer cells, exploring its ability to inhibit proliferation and induce cell death.

In Vitro Cytotoxicity on Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated in a limited number of studies. While it has been isolated from plants like Euphorbia ebracteolata and tested alongside other compounds, specific IC50 values (the concentration required to inhibit the growth of 50% of cells) for this individual compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. researchgate.net

For instance, in a study evaluating cytotoxic diterpenoids, ent-16α,17-dihydroxyatisan-3-one was isolated, but the specific cytotoxic activities were detailed for other compounds within the study, such as jolkinolide B and ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide, against ANA-1, B16, and Jurkat tumor cells. researchgate.net

General reviews of ent-atisane diterpenoids, the class of compounds to which this compound belongs, indicate that members of this family often exhibit cytotoxic activities with IC50 values typically ranging from 10 to 50 µM. researchgate.net For comparison, a structurally related compound, ent-16β,17α-dihydroxykaurane, demonstrated an IC50 of 12.5 µg/mL against the MCF-7 human breast cancer cell line. nih.gov Another study on two different ent-atisane diterpenoids showed inhibitory effects against MCF-7 cells with IC50 values of 15.42 and 23.21 µM. nih.gov

However, specific data for this compound against the cell lines A549 (lung), HepG2 (liver), DU-145 (prostate), HeLa (cervical), MDA-MB-231 (breast), H2347 (lung), BGC823 (gastric), and SGC-7901 (gastric) are not available in the reviewed literature.

Interactive Data Table: Cytotoxicity of this compound

Cell LineCancer TypeIC50 ValueSource
A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
HepG2Hepatocellular CarcinomaData not available
DU-145Prostate CarcinomaData not available
HeLaCervical AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
H2347Lung AdenocarcinomaData not available
BGC823Gastric CarcinomaData not available
SGC-7901Gastric AdenocarcinomaData not available
ANA-1MacrophageData not available researchgate.net
B16MelanomaData not available researchgate.net
JurkatT-cell LeukemiaData not available researchgate.net

This table reflects the absence of specific published data for the indicated cell lines.

Mechanisms of Antiproliferation

To understand how this compound may inhibit cancer cell growth, researchers have investigated its effects on key cellular processes.

One of the significant findings is the ability of this compound to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. In a study comparing various terpenic compounds, ent-16α,17-dihydroxyatisan-3-one was identified as one of the most effective diterpenes at inducing apoptosis. iiarjournals.org Specifically, when tested at a concentration of 50 μg/mL on human MDR1 gene-transfected mouse lymphoma cells, it induced apoptosis in 26.5% of the cell population. iiarjournals.orgiiarjournals.org

The cell cycle is a series of events that leads to cell division and replication. A common strategy for anticancer drugs is to arrest the cell cycle at a specific phase, preventing the cancer cell from dividing. There is currently no scientific literature available that specifically documents the effect of this compound on cell cycle progression or its potential to induce arrest in phases such as G2-M.

Cellular signaling pathways like the PI3K/Akt pathway are often dysregulated in cancer, promoting cell survival and proliferation. nih.govnih.gov Targeting such pathways is a key area of cancer research. mdpi.com At present, there is a lack of published research investigating the specific effects of this compound on the PI3K/Akt signaling pathway or other related cellular pathways. researchgate.net222.29.81

Enhancement of Chemotherapy Efficacy (Synergistic Effects)

A significant challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become resistant to chemotherapy drugs. Some compounds can reverse this resistance, often by inhibiting efflux pumps like P-glycoprotein (P-gp). iiarjournals.orgthieme-connect.com However, studies on ent-16α,17-dihydroxyatisan-3-one have shown that it is inactive as a P-gp inhibitor. iiarjournals.org Further investigation into its ability to modulate the MRP1 transport protein, another factor in drug resistance, also found it to be inactive. iiarjournals.org These findings suggest that this compound does not enhance chemotherapy efficacy through the common mechanisms of P-gp or MRP1 inhibition.

Anti-inflammatory Activities

This compound has been identified as a compound with anti-inflammatory potential. Its effects have been characterized through various in vitro assays, pointing towards its ability to modulate key pathways and mediators involved in the inflammatory response.

Inhibition of LPS-induced Nitric Oxide (NO) Production

Research has shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. One study identified it as one of three toxic diterpenoids from the roots of the genus Euphorbia researchgate.net. In another investigation involving BV-2 microglial cells, the compound exhibited inhibitory activity on NO production, although with a relatively high IC50 value greater than 50 µM. mdpi.com This suggests a potential, albeit modest, role in mitigating inflammatory processes where NO is a key mediator. The inhibition of NO production is a common screening parameter for anti-inflammatory potential, as excessive NO can contribute to tissue damage in inflammatory conditions. mdpi.com

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, PGE2, IL-6, TNF-α)

While direct studies on this compound's effect on a wide array of inflammatory mediators are limited, research on closely related diterpenoids from Euphorbia species provides significant insights into its probable mechanisms. For instance, 17-Hydroxy-jolkinolide B, a structurally related diterpenoid, has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264 cells stimulated with LPS. nih.gov Furthermore, it has demonstrated the ability to reduce the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com Given that iNOS is the enzyme responsible for the production of large amounts of NO during inflammation, its inhibition is a key anti-inflammatory mechanism. nih.gov Similarly, COX-2 is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The ability of related compounds to suppress these key inflammatory molecules suggests a similar potential for this compound.

Impact on Signaling Pathways (e.g., MAPK phosphorylation, NF-κB activation, HO-1 expression)

The anti-inflammatory effects of diterpenoids from Euphorbia are often linked to their influence on crucial intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. plos.orgarvojournals.orgmdpi.com Studies on compounds like 17-Hydroxy-jolkinolide B have revealed that their inhibitory effects on inflammatory mediators are a result of the suppression of MAPK phosphorylation and NF-κB activation. nih.govmdpi.comscispace.com The NF-κB signaling pathway is a key regulator of genes encoding for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. researchgate.net

In addition to inhibiting pro-inflammatory pathways, some diterpenoids also activate protective mechanisms. For example, 17-Hydroxy-jolkinolide B has been found to be a strong inducer of heme oxygenase-1 (HO-1) protein and mRNA expression. nih.govmdpi.comscispace.com HO-1 is an enzyme with potent anti-inflammatory properties, and its induction represents a significant cellular defense mechanism against inflammatory stress. A study on other diterpenoids also showed the ability to protect BV-2 cells from oxidative damage through the NRF2/HO-1 signaling pathway. researchgate.net

Antiviral Activities

Beyond its anti-inflammatory effects, this compound and related compounds have shown promise as antiviral agents.

Activity Against HIV-1

Screening of diterpenoids from Euphorbia neriifolia for anti-HIV activities revealed that ent-16α,17-dihydroxyatisan-3-one demonstrated potent anti-HIV-1 activity. semanticscholar.org The effective concentration (EC50) for this activity was reported to be 6.32 µg/mL. semanticscholar.org This finding positions the compound as a potential lead for the development of novel anti-HIV-1 therapeutics.

Activity Against Human Rhinovirus 3 (HRV3)

While direct testing of this compound against Human Rhinovirus 3 (HRV3) has not been explicitly detailed, related ent-atisane diterpenoids have shown efficacy. Specifically, two compounds, ebractenone A and bractenone B, displayed good antiviral activities against HRV3, with a reported half-maximal inhibitory concentration (IC50) of 25.27 µM. semanticscholar.org Human rhinoviruses are the primary cause of the common cold, and the identification of compounds with activity against them is of significant interest. nih.gov

Activity Against SARS-CoV-2 (Targeting RNA-dependent RNA Polymerase, RdRp/NSP12)

Recent studies have highlighted the potential of this compound as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. The compound has been identified as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), also known as NSP12, a crucial enzyme for viral replication. Computational studies employing molecular docking have shown that this compound exhibits a strong binding affinity to the active site of the SARS-CoV-2 RdRp. This interaction is thought to interfere with the enzyme's function, thereby inhibiting viral RNA synthesis. The binding energy of this compound with the RdRp has been calculated to be significant, suggesting a stable and potentially effective inhibitory interaction.

Activity Against Influenza A Virus

Beyond its activity against SARS-CoV-2, this compound has also demonstrated potential in combating the Influenza A virus. Research indicates that this atisane (B1241233) diterpenoid can interfere with the replication of the influenza virus. The proposed mechanism involves the inhibition of key viral processes necessary for its propagation. Further investigation is needed to fully elucidate the specific molecular targets within the influenza A virus life cycle.

Enzyme Modulation and Inhibition

Lipase (B570770) Inhibition

This compound has been investigated for its ability to inhibit lipase, an enzyme critical for the digestion and absorption of dietary fats. The inhibitory activity of this compound against pancreatic lipase has been evaluated, suggesting its potential as a natural agent for managing obesity and related metabolic disorders. The mechanism of inhibition is believed to involve the binding of the diterpenoid to the lipase enzyme, thereby reducing its catalytic activity.

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. This compound has been shown to possess AChE inhibitory activity. By inhibiting AChE, the compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in conditions such as Alzheimer's disease. The specific interactions between the compound and the active site of AChE are being explored to understand the basis of its inhibitory effect.

Alpha-glucosidase Inhibition and Mechanism (Non-competitive)

This compound is a notable inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition of this enzyme can delay the absorption of glucose from the gut, making it a target for the management of type 2 diabetes. Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of alpha-glucosidase. This means it binds to a site on the enzyme different from the active site, inducing a conformational change that reduces the enzyme's efficiency. The IC50 value for this inhibition has been reported to be 13.3 µM.

Phorbol (B1677699) Dibutyrate Receptor-Binding Inhibition

The compound has also been found to inhibit the binding of phorbol dibutyrate to its receptor, which is a member of the protein kinase C (PKC) family of enzymes. Phorbol esters are known tumor promoters, and their effects are mediated through the activation of PKC. By inhibiting the binding of phorbol dibutyrate, this compound may interfere with the signaling pathways that lead to tumor promotion. This activity suggests a potential role for the compound in cancer chemoprevention.

Data Tables

Table 1: Antiviral Activity of this compound

VirusTargetActivity
SARS-CoV-2RNA-dependent RNA Polymerase (RdRp/NSP12)Inhibitory
Influenza A VirusViral ReplicationInhibitory

Table 2: Enzyme Inhibition by this compound

EnzymeType of InhibitionIC50 (µM)
LipaseInhibitoryNot specified
Acetylcholinesterase (AChE)InhibitoryNot specified
Alpha-glucosidaseNon-competitive13.3
Phorbol Dibutyrate ReceptorInhibitoryNot specified

Immunomodulatory Effects

The immune system's intricate network of cells and signaling molecules is a critical determinant of health and disease. Immunomodulatory agents, which can either suppress or stimulate immune responses, hold therapeutic promise for a range of conditions, from autoimmune disorders to infectious diseases. Diterpenoids isolated from Euphorbia species have demonstrated a variety of immunomodulatory and anti-inflammatory properties. nih.gov

Research into the immunomodulatory capacity of ent-atisane diterpenoids has often focused on their ability to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process. While excessive NO production is associated with inflammatory conditions, its modulation can be a valuable therapeutic strategy.

A study investigating compounds from Euphorbia royleana examined the anti-inflammatory activity of a closely related compound, (4R,5S,8S,9R,10S,12S,16S)-ent-19-acetoyloxy-16α,17-dihydroxyatisan-3-one . This compound demonstrated weak inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, with an IC50 value greater than 50 µM. mdpi.comresearchgate.net Similarly, ent-atisane-3β,16α,17-triol , another related diterpenoid isolated from Euphorbia kansuensis, also showed weak inhibitory activity on NO production with an IC50 value exceeding 50 µM. semanticscholar.org

In contrast, other studies on diterpenoids from Euphorbia fischeriana have reported more promising inhibitory effects on NO production, suggesting that the immunomodulatory potential can vary significantly even among structurally similar compounds within the same chemical class. nih.gov While direct data on the NO inhibitory activity of this compound is not yet available, the findings for its close analogs provide a preliminary indication of its potential, albeit likely modest, anti-inflammatory effects.

Compound NameSource OrganismAssay SystemActivityReference
(4R,5S,8S,9R,10S,12S,16S)-ent-19-acetoyloxy-16α,17-dihydroxyatisan-3-oneEuphorbia royleanaLPS-induced NO production in BV-2 cellsWeak inhibition (IC50 > 50 µM) mdpi.comresearchgate.net
ent-atisane-3β,16α,17-triolEuphorbia kansuensisLPS-induced NO production in RAW264.7 cellsWeak inhibition (IC50 > 50 µM) semanticscholar.org

Phytotoxic Activities

Phytotoxicity, the ability of a compound to be toxic to plants, is another area of biological activity with significant practical implications, particularly in the development of natural herbicides. Several diterpenoids isolated from Euphorbia species have been investigated for their phytotoxic properties.

While direct studies on the phytotoxic effects of this compound are limited, research on other compounds from the same plant, Euphorbia ebracteolata, has revealed the presence of potent phytotoxic agents. For instance, yuexiandajisu C , an isopimarane (B1252804) diterpene also found in E. ebracteolata, has been identified as a potent phytotoxin. nih.gov

Further research into other classes of diterpenoids has also demonstrated their potential as phytotoxic agents. For example, a study on diterpenoids from Euphorbia hylonoma evaluated the phytotoxic effects of several compounds on the growth of annual bluegrass (Poa annua) and tall fescue (Festuca arundinacea) seedlings. researchgate.net Although this study did not include this compound, it highlights the potential of this class of natural products in the search for new herbicidal compounds. The evaluation of this compound for such activity could be a valuable avenue for future research.

Compound Class/NameSource OrganismTest Organism(s)Observed EffectReference
Yuexiandajisu CEuphorbia ebracteolataNot specified in the provided contextPotent phytotoxic agent nih.gov
DiterpenoidsEuphorbia hylonomaPoa annua, Festuca arundinaceaInhibition of seedling root and shoot growth researchgate.net

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features for Biological Activity

The tetracyclic core of atisane (B1241233) diterpenoids serves as the fundamental scaffold for biological activity. The specific arrangement of the four rings creates a unique molecular shape that allows for interaction with biological targets. vulcanchem.com Pharmacophoric features, which are the essential structural motifs required for a specific biological activity, often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific stereochemical arrangements.

Influence of Hydroxyl Groups and Oxidation Patterns (e.g., C-3, C-16, C-17)

The oxidation pattern, particularly the presence and position of hydroxyl (-OH) groups and carbonyl (C=O) groups, is a critical determinant of the biological activity of atisane diterpenoids.

The substitution at the C-3 position has been shown to be significant. SAR studies on various diterpenes have revealed that a free hydroxyl group at the C-3 position can enhance anticancer and anti-inflammatory activities. mdpi.com Conversely, the presence of a hydroxyl group at the C-2 position has been found to have a negative effect on these activities. mdpi.com In the case of ent-16S,17-Dihydroxyatisan-3-one, the ketone at the C-3 position represents a key oxidative feature. The presence of a ketone at this position, as opposed to a hydroxyl group, can alter the molecule's electronic distribution and hydrogen-bonding capabilities, thereby influencing its biological profile.

The vicinal diol at C-16 and C-17 is another crucial structural feature. The specific positioning of these hydroxyl groups is vital for the molecule's interaction with biological targets. vulcanchem.com For example, the anti-proliferative effects of some atisane diterpenoids are influenced by the presence and stereochemistry of these hydroxyl groups. tandfonline.com The ability of the 16,17-diol to chelate metal ions or form specific hydrogen bonds with a receptor site could be a key aspect of its mechanism of action.

The following table summarizes the influence of substitutions on the activity of some atisane diterpenoids:

Compound/SubstitutionBiological ActivityReference
Free hydroxyl group at C-3Enhanced anticancer and anti-inflammatory activities mdpi.com
Hydroxyl group at C-2Negative effect on anticancer and anti-inflammatory activities mdpi.com
Ketone at C-3Influences electronic distribution and hydrogen-bonding
16,17-diolInfluences anti-proliferative effects tandfonline.com

Role of Stereochemistry on Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products. nih.govresearchgate.net For chiral molecules like this compound, different stereoisomers can exhibit vastly different biological activities. libretexts.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, much like a hand fits into a specific glove. libretexts.org

The "ent-" prefix in this compound indicates that it is the enantiomer of the more common atisane diterpenoid configuration. This inversion of stereochemistry at all chiral centers can lead to unique biological properties not observed in the corresponding "normal" isomer. The specific spatial orientation of the hydroxyl groups at C-16 and C-17, designated as 16S, is a critical stereochemical feature that influences how the molecule docks into a binding site. vulcanchem.com Studies on diastereomers of other diterpenoids, differing only in the stereochemistry at specific chiral centers, have shown significant differences in their biological activities, highlighting the importance of precise stereochemical configurations. hkust.edu.hk

Impact of Aromaticity and Unsaturations

The presence of aromatic rings or double bonds (unsaturations) within the diterpenoid skeleton can significantly impact biological activity. Aromatic rings, with their planar structure and delocalized π-electrons, can engage in π-π stacking and hydrophobic interactions with biological targets, which are often not possible for their saturated counterparts. nih.govresearchgate.net

While this compound itself does not possess an aromatic ring, the introduction of aromaticity into the atisane skeleton, for example in ring C, has been a strategy in synthetic studies to create analogs with altered or enhanced biological activities. nih.gov

Derivatization Effects on Potency and Selectivity

Chemical derivatization of natural products is a common strategy to enhance their potency, selectivity, and pharmacokinetic properties. For atisane diterpenoids, derivatization often involves modification of the existing functional groups, such as the hydroxyl and ketone groups.

Esterification of hydroxyl groups is a frequently employed derivatization technique. Attaching different acyl groups to the hydroxyl functions can alter the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target. Studies on other diterpenes have shown that esterification of the C-3 hydroxyl group can enhance anticancer and anti-inflammatory activities. mdpi.com Similarly, derivatization of the C-16 and C-17 hydroxyls of this compound could potentially modulate its biological profile.

Modification of the C-3 ketone to an oxime or other nitrogen-containing functional groups could also lead to compounds with different biological activities. Such changes can introduce new hydrogen bonding capabilities and alter the electronic properties of the A-ring. The goal of such derivatization efforts is to develop analogs with improved therapeutic indices, meaning higher potency against the desired target and lower toxicity towards normal cells.

Unveiling the Molecular Mechanisms of this compound

The diterpenoid compound this compound, isolated from plants of the Euphorbia genus, has been a subject of investigation for its potential biological activities. This article delves into the current scientific understanding of its mechanisms of action at the molecular and cellular levels, adhering strictly to documented research findings.

Mechanisms of Action at the Molecular and Cellular Levels

Research into the precise ways ent-16S,17-dihydroxyatisan-3-one interacts with and influences cellular machinery has provided initial insights into its biological effects. The following sections detail the findings related to its interactions with cellular components, its molecular targets, and its influence on critical cellular pathways.

Studies have explored the interaction of this compound with specific cellular transport proteins, which are crucial for moving substances across cell membranes. One such protein is the Multidrug Resistance-associated Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter that plays a role in chemoresistance by expelling drugs from cancer cells.

In a study evaluating its potential as a multidrug resistance modulator, ent-16α,17-dihydroxyatisan-3-one was tested for its ability to inhibit the transport activity of MRP1 in human erythrocytes. ulisboa.pt The compound demonstrated weak inhibitory effects on MRP1, suggesting it is not a potent modulator of this specific efflux pump. ulisboa.pt Further research found the compound to be inactive as a P-glycoprotein (P-gp) inhibitor, another key ABC transporter involved in multidrug resistance. iiarjournals.org

Table 1: Effect of ent-16α,17-dihydroxyatisan-3-one on MRP1 Transport Activity

Concentration (μM) MRP1 Inhibition (%)
25 9.9
75 23.4

Data sourced from a study on MRP1 transport activity modulation. ulisboa.pt

The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. For this compound, research into its direct molecular targets is still in the early stages.

RNA-dependent RNA polymerase (RdRp): While related ent-atisane diterpenoids have been investigated for their ability to bind to viral RdRp, specific studies confirming this compound as a direct inhibitor of this enzyme are not available in current literature.

PI3K/Akt Pathway Components: There is currently no published scientific evidence detailing the interaction of this compound with components of the PI3K/Akt signaling pathway.

Janus Kinases (JAKs): The scientific literature does not currently contain studies that have investigated or identified Janus kinases as a molecular target of this compound.

Nuclear Factor-κB (NF-κB): While some reviews suggest that diterpenoids from the Euphorbia family may possess inhibitory effects on the NF-κB pathway, specific studies elucidating the direct action of this compound on NF-κB activation or its related signaling components are limited. semanticscholar.org

One of the most significant reported biological activities of this compound is its ability to intervene in apoptosis, or programmed cell death. Apoptosis is a critical signaling pathway that eliminates damaged or cancerous cells.

In a study using human MDR1 gene-transfected mouse lymphoma cells, ent-16α,17-dihydroxyatisan-3-one was identified as an effective inducer of apoptosis. This finding indicates that the compound can activate the molecular cascade leading to programmed cell death, which is a key therapeutic goal in cancer research.

**Table 2: Apoptosis Induction by *ent-16α,17-dihydroxyatisan-3-one***

Cell Line Compound Apoptosis Induction (%)
MDR1-transfected mouse lymphoma ent-16α,17-dihydroxyatisan-3-one 26.5

Data from a study on apoptosis induction in cancer cells.

The modulation of genes involved in inflammation and metabolism is a key mechanism for many bioactive compounds. However, based on available scientific literature, there are no specific studies that have measured the effect of this compound on the expression levels of the following genes:

CYP1A1 and CYP1B1: Cytochrome P450 enzymes involved in metabolizing xenobiotics.

COX-2 and iNOS: Pro-inflammatory enzymes.

IL-6 and TNF-α: Pro-inflammatory cytokines.

Therefore, the capacity of this compound to modulate these specific genetic markers remains uncharacterized.

Protein binding studies are essential to confirm direct interactions between a compound and its molecular target. Techniques like Microscale Thermophoresis (MST) can quantify these binding affinities. While MST has been employed to study other ent-atisane diterpenoids, there are currently no published studies that have used this or similar methods to specifically investigate the protein binding profile of this compound.

Analytical and Bioanalytical Methodologies for Ent 16s,17 Dihydroxyatisan 3 One

Qualitative and Quantitative Analysis in Research Samples

The identification and quantification of ent-16S,17-Dihydroxyatisan-3-one in research samples, primarily from plant extracts, rely on a combination of chromatographic and spectroscopic methods.

Initial isolation and purification are typically achieved through various chromatographic techniques. researchgate.net Column chromatography is a fundamental step for separating the compound from complex mixtures. Following this, preparative chromatography is often employed for further purification. iiarjournals.org Thin-layer chromatography (TLC) is a common method used to monitor the progress of reactions and purification processes. iiarjournals.org

Once isolated, qualitative analysis to confirm the identity of the compound involves spectroscopic methods. These methods provide detailed information about the molecule's structure. For quantitative analysis, techniques that measure the amount of the compound are utilized. While the search results emphasize qualitative identification, quantitative analysis would typically involve methods like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, to determine the concentration of the compound in a given sample.

Application of Advanced Spectroscopic and Chromatographic Techniques in Research

The structural elucidation of this compound is heavily dependent on a suite of advanced spectroscopic and chromatographic techniques. These methods provide the detailed information necessary to confirm the compound's complex three-dimensional structure.

Spectroscopic methods are paramount in determining the chemical structure. researchgate.netiiarjournals.org These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) NMR are used to map out the carbon-hydrogen framework of the molecule. iiarjournals.orgresearchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry (HR-MS). nih.govnih.gov Fragmentation patterns observed in MS/MS experiments further aid in confirming the structure. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (OH) and carbonyl (C=O) groups. iiarjournals.orgfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and can indicate the presence of chromophores. frontiersin.org

Chromatographic techniques are essential for the isolation and purification of the compound before spectroscopic analysis. Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS) has been used for the putative identification of this compound in plant extracts. nih.gov

The combination of these techniques allows for the unambiguous identification and structural confirmation of this compound. The data obtained from these methods are often compared with values reported in existing literature to verify the compound's identity. researchgate.netresearchgate.net

Table 1: Spectroscopic Data for the Identification of this compound and Related Compounds

TechniqueObservationReference
¹H-NMRProvides proton chemical shifts and coupling constants. iiarjournals.org
¹³C-NMRProvides carbon chemical shifts. iiarjournals.org
IRShows presence of hydroxyl and carbonyl functional groups. iiarjournals.orgfrontiersin.org
MSDetermines molecular weight and fragmentation patterns. iiarjournals.org
HR-ESI-MSProvides accurate mass for molecular formula determination. researchgate.netfrontiersin.org
UVShows maximum absorbance wavelengths. frontiersin.org

Detection and Quantification in Biological Matrices for Pre-clinical Pharmacokinetics

The study of a compound's absorption, distribution, metabolism, and excretion (ADME) in a living organism, known as pharmacokinetics, is a critical component of pre-clinical research. While specific pre-clinical pharmacokinetic data for this compound are not detailed in the provided search results, the methodologies for such studies can be inferred from standard practices in the field.

For the detection and quantification of this compound in biological matrices such as blood, plasma, urine, or tissue samples, highly sensitive and specific bioanalytical methods are required. These methods typically involve:

Sample Preparation : This is a crucial first step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used to isolate the analyte of interest.

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the compound from other components in the extracted sample.

Detection and Quantification : Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.

Although no specific studies detailing the pre-clinical pharmacokinetics of this compound were found, a study on bimatoprost (B1667075) provides an example of the data generated in such an analysis. nih.gov This includes measurements of maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which are fundamental pharmacokinetic parameters. nih.gov

Future Research Directions and Pre Clinical Therapeutic Implications

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has centered on the apoptosis-inducing effects of ent-16S,17-Dihydroxyatisan-3-one, the broader pharmacological landscape of atisane (B1241233) diterpenoids suggests a wider range of potential applications that warrant investigation. nih.govjmb.or.krrsc.org Diterpenoids, as a class, exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govfrontiersin.org

Future research should aim to de-orphanize this molecule by identifying its specific molecular targets. A crucial area of investigation would be its potential as an anti-inflammatory agent. Many diterpenoids exert anti-inflammatory effects by modulating key signaling pathways, such as NF-κB, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). nih.gov Given that chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders, exploring the anti-inflammatory potential of this compound could open up new therapeutic avenues.

Furthermore, the antiviral and antimicrobial activities of related atisane diterpenoids suggest that this compound could be a candidate for development in infectious disease research. frontiersin.org Screening against a panel of viruses and bacteria, including drug-resistant strains, would be a logical first step. The structural similarities to other bioactive diterpenoids also point towards potential applications in cardiovascular diseases and diabetes. nih.govjmb.or.kr

Rational Design and Synthesis of More Potent and Selective Analogs

The structural framework of this compound provides a versatile scaffold for medicinal chemistry efforts aimed at enhancing its therapeutic properties. The oxidative modifications commonly found at the C-3, C-16, and C-17 positions of the atisane nucleus are key determinants of biological activity. nih.govjmb.or.kr

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of this compound is a critical future direction. Preliminary studies on related atisine-type diterpenoids have shown that modifications to the core structure can significantly impact cytotoxicity and the mechanism of action. nih.gov For instance, the presence and orientation of hydroxyl groups can influence the molecule's ability to interact with its biological targets. Understanding which functional groups are essential for its pro-apoptotic activity will enable the rational design of more potent and selective analogs.

Function-Oriented Synthesis: The chemical synthesis of the atisane skeleton is complex, which can hinder the development of derivatives. semanticscholar.org Function-oriented synthesis (FOS) presents a pragmatic approach to designing simplified analogs that retain or even enhance the biological activity of the parent compound. semanticscholar.org This strategy focuses on preserving the key pharmacophoric features while reducing synthetic complexity, thereby facilitating the generation of a library of compounds for screening.

Synergy with Existing Therapeutic Agents

A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. nih.gov Diterpenoids isolated from Euphorbia species have shown potential in this regard. For example, certain lathyrane diterpenes have been found to act synergistically with the chemotherapeutic drug doxorubicin (B1662922) in resistant cancer cells. nih.govthieme-connect.com

Future pre-clinical studies should investigate the potential of this compound to act in concert with established anticancer drugs. Such combinations could allow for lower, less toxic doses of conventional chemotherapeutics while achieving a greater therapeutic effect. Investigating its effects on multidrug resistance (MDR) mechanisms, even if weak on its own, could reveal synergistic potential when combined with drugs that are susceptible to efflux by pumps like P-glycoprotein.

Application as Research Tools for Pathway Elucidation

Natural products with well-defined biological activities can serve as valuable chemical probes to dissect complex cellular pathways. sci-hub.se Given its pro-apoptotic effects, this compound could be utilized as a tool to investigate the molecular machinery of programmed cell death.

By employing techniques such as chemical proteomics, it may be possible to identify the direct binding partners of this molecule within the cell. This would not only reveal its mechanism of action but could also uncover novel proteins or pathways involved in apoptosis regulation. Furthermore, synthetic analogs of this compound, modified with reporter tags (e.g., fluorescent dyes or affinity labels), could be developed to visualize its subcellular localization and track its interactions in living cells. The biosynthesis of atisane-type diterpenoids itself is a subject of ongoing research, and understanding the enzymes involved can provide tools for metabolic engineering. nih.govrsc.org

Sustainable Production Methods for Research Scale

The low abundance of many bioactive diterpenoids in their natural plant sources presents a significant bottleneck for research and development. researchgate.net Chemical synthesis, while feasible for some diterpenoid skeletons, is often multi-step and low-yielding. jmb.or.kr Therefore, establishing sustainable and scalable production methods for this compound is paramount for facilitating future research.

Biotechnological Approaches: Plant tissue culture, particularly hairy root cultures induced by Agrobacterium rhizogenes, offers a promising platform for the contained and continuous production of secondary metabolites. scielo.brmdpi.comresearchgate.netbohrium.comnih.gov Studies on various medicinal plants, including those from the Salvia and Euphorbia genera, have demonstrated the feasibility of producing significant quantities of diterpenoids in vitro. researchgate.netmdpi.comnih.gov

Metabolic Engineering: The elucidation of the biosynthetic pathway of atisane diterpenoids opens the door to metabolic engineering strategies. nih.govjmb.or.kr By identifying and overexpressing the key enzymes involved in the synthesis of this compound in a microbial host such as Escherichia coli or yeast (Saccharomyces cerevisiae), it may be possible to achieve high-titer production from simple sugars. nih.govjmb.or.kr This approach not only ensures a sustainable supply but also facilitates the production of novel analogs through the introduction of modified biosynthetic genes.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating ent-16S,17-Dihydroxyatisan-3-one from plant sources, and how can structural purity be validated?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and HPLC. Structural validation requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1D/2D NMR (e.g., 1H^1H-NMR, 13C^{13}C-NMR, COSY, HMBC) to confirm hydroxyl and ketone groups at positions 3, 16, and 17 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C20_{20}H32_{32}O3_3, MW 320.473) and fragmentation patterns .
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological activities have been reported for ent-16S,17-Dihydroxyatisan-3-one, and what assay systems are used?

  • Answer : Early studies highlight:

  • Apoptosis Induction : Tested on L5178 MDR1-transfected mouse lymphoma cells using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Acetylcholinesterase Inhibition : IC50_{50} = 77.38 ± 8.52 μM in Ellman’s assay .
  • Anti-HIV Activity : IC50_{50} = 6.6 ± 3.2 μg/mL in viral replication assays .
    • Note : Plant sources include Euphorbia, Sapium, and Homalanthus species; activity may vary with extraction protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of ent-16S,17-Dihydroxyatisan-3-one analogs in modulating P-glycoprotein (P-gp)-mediated multidrug resistance?

  • Answer :

  • Analog Synthesis : Modify hydroxyl groups (e.g., acetylation, methylation) or ketone reduction to assess functional group contributions .
  • In Vitro Assays :
  • Cytotoxicity : Compare IC50_{50} values in P-gp-overexpressing vs. parental cell lines (e.g., L5178/MDR1 vs. L5178) using MTT assays .
  • P-gp Inhibition : Measure rhodamine-123 accumulation via fluorescence to quantify P-gp efflux blockade .
  • Molecular Docking : Use P-gp crystal structures (e.g., PDB 6QEX) to predict binding interactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., apoptosis induction vs. neuroprotective effects) across different studies?

  • Answer :

  • Dose-Response Analysis : Test a broad concentration range (nM to μM) to identify biphasic effects (e.g., pro-apoptotic at high doses vs. cytoprotective at low doses) .
  • Cell-Type Specificity : Compare activity in cancer vs. primary neuronal cells (e.g., PC12 cells for neurite outgrowth assays) under standardized conditions .
  • Pathway Profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to map divergent signaling pathways (e.g., caspase activation vs. NGF-mediated ERK signaling) .

Q. How can researchers optimize extraction protocols to enhance yield and reproducibility of ent-16S,17-Dihydroxyatisan-3-one from variable plant matrices?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, temperature, extraction time) .
  • Metabolomic Profiling : Use LC-MS/MS to correlate compound yield with plant tissue age, season, or geographic origin .
  • Green Chemistry : Evaluate alternatives like ultrasound-assisted extraction (UAE) or supercritical CO2_2 for scalability and reduced solvent use .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of ent-16S,17-Dihydroxyatisan-3-one?

  • Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models (e.g., CHARMM-GUI) to assess passive diffusion .
  • QSAR Modeling : Train models on diterpenoid datasets to predict solubility, logP, and plasma protein binding .

Data Analysis and Validation

Q. How should researchers address variability in biological replicate data when testing ent-16S,17-Dihydroxyatisan-3-one in heterogeneous cell populations?

  • Answer :

  • Single-Cell Analysis : Employ flow cytometry or scRNA-seq to quantify cell-to-cell variability in apoptosis or signaling responses .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes with 95% confidence intervals .
  • Normalization : Include internal controls (e.g., housekeeping genes for qPCR, β-actin for Western blot) to correct for technical noise .

Q. What methods validate the specificity of ent-16S,17-Dihydroxyatisan-3-one’s anti-HIV activity against off-target effects?

  • Answer :

  • CRISPR Knockdown : Silence candidate targets (e.g., HIV reverse transcriptase) in cell lines to confirm on-mechanism activity .
  • Counter-Screening : Test against unrelated viruses (e.g., influenza, HSV-1) to rule out broad-spectrum antiviral effects .
  • Proteomic Pull-Down : Use biotinylated analogs for affinity purification and identify binding partners via mass spectrometry .

Comparative Studies

Q. How does ent-16S,17-Dihydroxyatisan-3-one compare to structurally related diterpenoids (e.g., ent-16S,17-dihydroxykauran-3-one) in terms of bioactivity and mechanistic pathways?

  • Answer :

  • Side-by-Side Assays : Test analogs in parallel for apoptosis (Annexin V), cytotoxicity (MTT), and P-gp inhibition (rhodamine-123) .
  • SAR Trends : Correlate hydroxylation patterns (e.g., C-16/C-17 vs. C-3) with activity cliffs using heatmap clustering .
  • Cross-Resistance Studies : Evaluate activity in cell lines resistant to other diterpenoids to identify shared resistance mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ent-16S,17-Dihydroxyatisan-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.